(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on certain types of fungi .
Mode of Action
It is known that similar compounds can inhibit the growth of certain fungi by interacting with key targets . The interaction results in changes to the microscopic morphology of the fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been investigated .
Result of Action
The compound’s action results in significant changes to the microscopic morphology of certain fungi. These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Additionally, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Action Environment
The environment can influence the action, efficacy, and stability of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. For instance, light exposure can trigger photoisomerization in similar compounds, leading to rapid changes in their physical properties
Preparation Methods
The synthesis of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 6-chloro-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group in the chromene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and cytotoxic properties.
Medicine: The compound is being explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide: This compound has a phenyl group instead of a naphthyl group, which may result in different biological activities and properties.
6-chloro-2-(naphthalen-2-ylimino)-2H-chromene-3-carboxamide: The position of the naphthyl group is different, which can influence the compound’s reactivity and interactions with molecular targets.
6-chloro-2-(naphthalen-1-ylamino)-2H-chromene-3-carboxamide: This compound has an amine group instead of an imine group, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHXVVQJIYBMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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